molecular formula C10H19NO5 B2927057 2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid CAS No. 1936090-77-5

2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

Cat. No. B2927057
CAS RN: 1936090-77-5
M. Wt: 233.264
InChI Key: VJDDIZFIHZRFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid” is a chemical compound with the molecular formula C9H17NO4 . It is also known as Boc-GABA-OH .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid” can be represented by the SMILES string: OC(CCCNC(OC©©C)=O)=O . The molecular weight of this compound is 203.24 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid” include a density of 1.1±0.1 g/cm3, a boiling point of 394.8±32.0 °C at 760 mmHg, and a flash point of 192.6±25.1 °C . The compound has 6 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .

Scientific Research Applications

Analytical Chemistry Applications

The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a compound related to 2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, serves as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols such as glutathione and cysteine. It selectively reacts with thiols to produce fluorescent adducts, facilitating their separation and detection by reversed-phase HPLC and fluorimetry. This application underlines the compound's utility in the sensitive and selective analysis of thiols in pharmaceutical formulations (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Food Chemistry and Nutrition

In food chemistry, DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA), a methionine precursor closely related to our compound of interest, has been shown to protect epithelial barrier function in an in vitro model of intestinal inflammation. It diverts to the transsulfuration pathway, producing antioxidant metabolites like taurine and glutathione, demonstrating the potential nutritional benefits of these methionine sources in improving intestinal homeostasis and poultry product quality (Martín-Venegas, Brufau, Guerrero-Zamora, Mercier, Geraert, & Ferrer, 2013).

Organic Synthesis

In the realm of organic synthesis, the compound has found application in the highly selective formation of unsaturated esters through methoxycarbonylation of alkynes catalyzed by palladium complexes. This process demonstrates the compound's role in facilitating the synthesis of complex organic molecules, contributing to the development of new materials and pharmaceuticals (Magro, Robb, Pogorzelec, Slawin, Eastham, & Cole-Hamilton, 2010).

properties

IUPAC Name

2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDDIZFIHZRFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(Tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid

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